N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941874-87-9
VCID: VC6835437
InChI: InChI=1S/C16H10F5N5O/c17-12-6-5-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2,(H,22,27)
SMILES: C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F
Molecular Formula: C16H10F5N5O
Molecular Weight: 383.282

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

CAS No.: 941874-87-9

Cat. No.: VC6835437

Molecular Formula: C16H10F5N5O

Molecular Weight: 383.282

* For research use only. Not for human or veterinary use.

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide - 941874-87-9

Specification

CAS No. 941874-87-9
Molecular Formula C16H10F5N5O
Molecular Weight 383.282
IUPAC Name N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H10F5N5O/c17-12-6-5-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2,(H,22,27)
Standard InChI Key LUHLVOIEDBUQDP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide (molecular formula: C₁₇H₁₁F₅N₅O) is a benzamide derivative featuring:

  • A tetrazole ring (1H-tetrazol-5-yl) substituted with a 3,4-difluorophenyl group.

  • A benzamide core with a para-positioned trifluoromethyl (-CF₃) group.

  • A methylene (-CH₂-) linker connecting the tetrazole and benzamide moieties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight395.30 g/mol
IUPAC NameN-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
CAS Registry NumberNot yet assigned
SMILESFC1=C(C=C(C=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

The structural complexity arises from the electron-withdrawing fluorine atoms and the trifluoromethyl group, which influence electronic distribution and steric interactions .

Synthesis and Optimization

General Synthetic Routes

The synthesis of analogous compounds typically involves:

  • Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction).

  • Benzamide Coupling: Reaction of the tetrazole-methylamine intermediate with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Tetrazole formationNaN₃, NH₄Cl, DMF, 100°C, 24h60–75
Amide coupling4-(CF₃)benzoyl chloride, NaOH, THF, 0°C80–90

Key challenges include optimizing regioselectivity during tetrazole synthesis and minimizing hydrolysis of the trifluoromethyl group .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the CF₃ group and aromatic rings; limited aqueous solubility (~5–10 µg/mL).

  • Stability: Stable under acidic conditions but susceptible to base-induced hydrolysis of the amide bond .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for the tetrazole-proton (δ 8.9–9.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and CF₃ group (singlet, δ 4.3 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 396.1 [M+H]⁺.

CompoundTargetIC₅₀ / EC₅₀
N-((1-(3,4-Difluorophenyl)tetrazol-5-yl)methyl)-2-CF₃-benzamidemGluR59.6 nM (EC₅₀)
3-(Tetrazol-5-yl)-N-(3-CF₃-phenyl)benzamide KSP156 nM (Kᵢ)

Materials Science

  • Coordination Polymers: Tetrazole ligands form luminescent metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺.

  • Energetic Materials: High nitrogen content contributes to explosive properties.

Research Gaps and Future Directions

Despite structural similarities to bioactive compounds, direct studies on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide are absent. Priority areas include:

  • Synthetic Scalability: Developing one-pot methodologies to improve yield .

  • ADMET Profiling: Assessing pharmacokinetics and toxicity in vitro.

  • Target Identification: High-throughput screening against cancer cell lines or microbial panels.

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